![molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8](/img/structure/B15159399.png)
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). It is known for its persistence in the environment and its potential for bioaccumulation. This compound is often studied in the context of environmental science and pollution research due to its stability and widespread occurrence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are subjected to chlorinating agents in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation Reactions: Can lead to the formation of more oxidized derivatives.
Reduction Reactions: May result in the removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated benzene derivatives, while oxidation can produce more complex organochlorine compounds .
科学的研究の応用
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene has several scientific research applications:
Environmental Science: Studied for its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a model compound for studying chlorination reactions and mechanisms.
Medicine: Investigated for its potential effects on human health and its role as a pollutant.
作用機序
The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .
類似化合物との比較
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities and environmental persistence.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene.
4-Chlorobenzene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its specific chlorination pattern and its stability in the environment. Its persistence and potential for bioaccumulation make it a compound of interest in environmental studies and pollution research .
特性
CAS番号 |
656805-38-8 |
|---|---|
分子式 |
C13H7Cl5 |
分子量 |
340.5 g/mol |
IUPAC名 |
2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H |
InChIキー |
GXDIYMGUKBAGCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
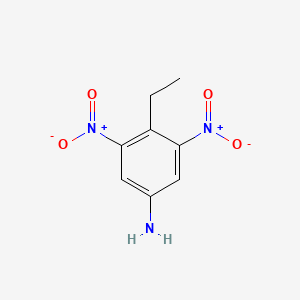
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
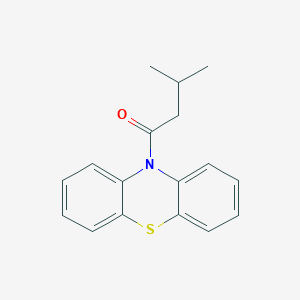
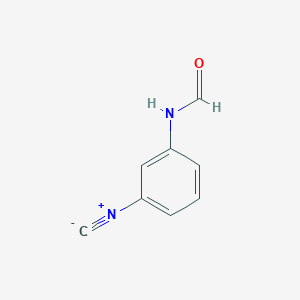


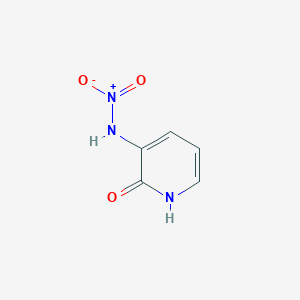
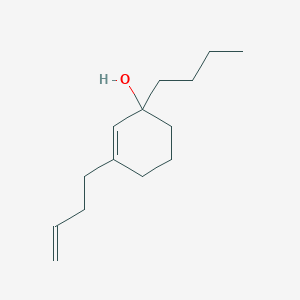

![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
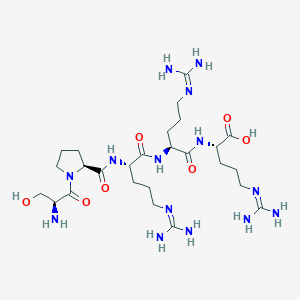
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
